molecular formula C14H13BrO B7992205 3-Bromo-4'-methoxymethylbiphenyl CAS No. 1443340-23-5

3-Bromo-4'-methoxymethylbiphenyl

Cat. No.: B7992205
CAS No.: 1443340-23-5
M. Wt: 277.16 g/mol
InChI Key: ZKVCYCKWTFEWQW-UHFFFAOYSA-N
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Description

3-Bromo-4'-methoxymethylbiphenyl is a specialized biphenyl derivative of significant interest in organic synthesis and medicinal chemistry. This compound features a bromine atom and a methoxymethyl group on its aromatic rings, making it a versatile building block for constructing complex molecular architectures through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Biphenyl scaffolds are prevalent in pharmaceuticals and bioactive molecules, serving as key intermediates in the synthesis of compounds with diverse biological activities . Researchers value this reagent for its potential application in developing active pharmaceutical ingredients (APIs), materials science, and liquid crystal technology . The bromine substituent serves as an excellent handle for further functionalization, while the methoxymethyl group can influence the compound's electronic properties and metabolic stability . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Proper personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated laboratory environment.

Properties

IUPAC Name

1-bromo-3-[4-(methoxymethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-16-10-11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVCYCKWTFEWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266882
Record name 1,1′-Biphenyl, 3-bromo-4′-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443340-23-5
Record name 1,1′-Biphenyl, 3-bromo-4′-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443340-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-Biphenyl, 3-bromo-4′-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

The Suzuki-Miyaura coupling offers a robust method for constructing the biphenyl core. This approach involves coupling a brominated aryl boronic acid with a methoxymethyl-substituted aryl halide. For 3-bromo-4'-methoxymethylbiphenyl, the synthesis typically employs:

  • 3-Bromophenyl boronic acid as the boronic acid component.

  • 4'-Methoxymethylphenyl iodide as the aryl halide partner.

The reaction proceeds under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system such as dimethyl sulfoxide (DMSO) or dioxane/water, with a base (e.g., K₂CO₃) to facilitate transmetalation.

Optimization and Yield Data

Key parameters influencing yield include catalyst loading, solvent polarity, and temperature. A representative protocol from the Royal Society of Chemistry achieved 90% yield using Pd(PPh₃)₄ (2 mol%), CuI (2 mol%), and triethylamine in DMSO at room temperature.

ParameterOptimal ConditionYield Impact
CatalystPd(PPh₃)₄ (2 mol%)+15% vs. PdCl₂
SolventDMSOHigher polarity improves solubility
Temperature25°CMinimizes side reactions

Limitations and Byproducts

Competitive protodeboronation and homocoupling may occur, particularly with electron-deficient boronic acids. Byproducts such as 4'-methoxymethylbiphenyl (debrominated product) are observed in ≤5% yields.

Photochemical Bromination and Functionalization

Bromination of 4'-Methylbiphenyl Derivatives

A patent by EP1032557B1 details the photochemical bromination of 4'-methylbiphenyl derivatives using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under UV light. For this compound, this method involves:

  • Bromination : Introducing bromine at the 4'-methyl group to form 4'-bromomethyl-3-bromobiphenyl.

  • Methoxylation : Substituting the bromomethyl group with methoxide (NaOMe) to yield the methoxymethyl moiety.

Reaction Conditions and Selectivity

  • DBDMH Concentration : 1.1 equivalents minimizes dibromination byproducts.

  • Solvent System : Dichloromethane/water (2:1) enhances phase separation and reduces hydrolysis.

  • Light Source : Medium-pressure Hg lamp (λ = 254 nm) ensures efficient radical initiation.

Under optimized conditions, the process achieves 85–90% selectivity for monobromination, with ≤7% dibrominated byproducts.

Palladium-Catalyzed Coupling with Subsequent Derivatization

Biphenyl Core Formation

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield
Suzuki-Miyaura CouplingHigh regioselectivity, mild conditionsCost of boronic acids85–90%
Photochemical RouteScalable, minimal metal residuesUV equipment required75–85%
Ullmann/DerivatizationFlexibility in substituent orderMulti-step, lower overall yield68–72%

Purification and Characterization Techniques

Chromatographic Separation

  • Silica Gel Chromatography : Hexane/ethyl acetate (90:10) effectively isolates this compound from dibrominated byproducts.

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve ≥99% purity for pharmaceutical applications.

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons adjacent to bromine (δ 7.3–7.6 ppm) and methoxymethyl protons (δ 3.2–3.4 ppm).

  • 13C NMR : Quaternary carbons adjacent to bromine (δ 120–125 ppm) and methoxymethyl carbon (δ 72 ppm) .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-methoxymethylbiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 3-amino-4’-methoxymethylbiphenyl, 3-thio-4’-methoxymethylbiphenyl, etc.

    Oxidation: Formation of 3-bromo-4’-formylbiphenyl or 3-bromo-4’-carboxybiphenyl.

    Reduction: Formation of 4’-methoxymethylbiphenyl.

Scientific Research Applications

3-Bromo-4’-methoxymethylbiphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for compounds with therapeutic potential.

    Industry: Used in the production of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-methoxymethylbiphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxymethyl group can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Biphenyl Derivatives

3-Bromo-4-iodo-1,1'-biphenyl (CAS: 900806-53-3)
  • Structure : Biphenyl with bromine (3-position) and iodine (4-position).
  • Molecular Formula : C₁₂H₈BrI.
  • Key Differences : The iodine substituent increases molecular weight (348.00 g/mol) and polarizability compared to methoxymethyl. Iodine’s larger atomic radius enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound valuable in synthesizing complex organic molecules .
  • Applications : Used in pharmaceuticals (e.g., kinase inhibitors) and materials science (e.g., liquid crystals) .
4-Bromo-2,3-dimethoxybenzoic Acid
  • Structure : Benzoic acid derivative with bromine (4-position) and methoxy groups (2,3-positions).
  • Key Differences: The carboxylic acid group introduces acidity (pKa ~2.5) and hydrogen-bonding capacity, enabling coordination chemistry.
  • Applications : Intermediate in agrochemical synthesis .

Compounds with Similar Functional Groups but Different Backbones

3-Bromo-4-(2,6-dichlorophenyl)isoxazole ()
  • Structure : Isoxazole ring with bromine (3-position) and dichlorophenyl substituent.
  • Key Differences: The isoxazole ring enhances metabolic stability compared to biphenyl.
  • Applications: Potential chemotherapeutic agent .
3-Bromo-4'-methoxybenzophenone (CAS: Not specified)
  • Structure: Benzophenone backbone with bromine (3-position) and methoxy (4'-position).
  • Key Differences: The ketone group enables photoinitiator properties, unlike the non-polar biphenyl structure. Molecular weight is 291.14 g/mol, higher due to the benzophenone framework .
  • Applications : UV-curing resins and coatings .
3-Bromo-4-alkylamino-N-alkyl-1,8-naphthalimide ()
  • Structure: Naphthalimide with bromine (3-position) and alkylamino groups.
  • Key Differences: Bromine enhances singlet oxygen production under blue light, increasing antiviral potency by 1000-fold compared to non-brominated analogs.
  • Applications : Antiviral agents (e.g., herpes simplex virus) .

Comparative Data Table

Compound Name Backbone Substituents Molecular Weight (g/mol) Key Applications Notable Properties
3-Bromo-4'-methoxymethylbiphenyl Biphenyl Br (3), -OCH₃ (4') 263.13 Organic synthesis High thermal stability
3-Bromo-4-iodo-1,1'-biphenyl Biphenyl Br (3), I (4) 348.00 Pharmaceuticals Enhanced cross-coupling
3-Bromo-4-(2,6-dichlorophenyl)isoxazole Isoxazole Br (3), Cl₂ (2,6) 315.45 Cancer therapy GAPDH inhibition
3-Bromo-4'-methoxybenzophenone Benzophenone Br (3), -OCH₃ (4') 291.14 UV-curing resins Photoinitiator activity
4-Bromo-2,3-dimethoxybenzoic Acid Benzoic acid Br (4), -OCH₃ (2,3) 261.07 Agrochemicals Bromine migration reactivity

Reactivity and Stability Considerations

  • Demethylation Reactions : Bromine migration occurs in 4-bromo-2,3-dimethoxybenzoic acid under HBr-HOAc conditions, forming dihydroxybenzoic acid derivatives. This contrasts with this compound, where such rearrangements are unreported, likely due to the absence of ortho-carboxylic acid groups .
  • Cross-Coupling : The iodine substituent in 3-bromo-4-iodo-1,1'-biphenyl facilitates Pd-catalyzed couplings, whereas methoxymethyl groups in biphenyls typically direct electrophilic substitutions .

Biological Activity

3-Bromo-4'-methoxymethylbiphenyl (CAS No. 1443340-23-5) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 3-position and a methoxymethyl group at the 4'-position of a biphenyl structure, which may influence its reactivity and biological interactions.

The molecular formula of this compound is C14H13BrOC_{14}H_{13}BrO. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, making it versatile for synthetic applications in pharmaceuticals and agrochemicals.

Biological Activity Overview

Research into the biological activities of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The exact mechanism of action is still under investigation, but it is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's efficacy is often measured using the IC50 value, which indicates the concentration required to inhibit cell viability by 50%.

Case Study Data

The following table summarizes key findings from recent studies on the anticancer activity of this compound:

Cell LineIC50 Value (µM)Viable Cells (%) at 10 µM (48h)Viable Cells (%) at 20 µM (72h)
MCF-79.22 ± 0.1746.7721.64
HeLa8.47 ± 0.1845.2215.05

These results indicate significant growth inhibition over time, suggesting that prolonged exposure enhances the compound's effectiveness against cancer cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve interaction with specific cellular targets such as enzymes or receptors. The presence of both bromine and methoxymethyl groups may enhance its binding affinity and reactivity within biological systems .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
3-Bromo-4-methoxybiphenylModerateLow
3-Bromo-4-methylbiphenylLowModerate
This compound High High

This comparison highlights that while other derivatives may possess some biological activities, this compound stands out for its enhanced efficacy .

Q & A

Q. What methodologies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Directed ortho-metalation : Use directing groups (e.g., methoxymethyl) to control coupling positions .
  • Microwave-assisted synthesis : Reduce side reactions by accelerating reaction kinetics .

Q. How does the electronic effect of bromine influence substitution reactions?

  • Methodological Answer :
  • Hammett plots : Correlate substituent σ values with reaction rates to quantify bromine’s electron-withdrawing effect .
  • Electrochemical analysis : Cyclic voltammetry to measure redox potentials and electron affinity .

Q. What solvent systems enhance reaction efficiency in large-scale synthesis?

  • Methodological Answer :
  • Green solvents : Test bio-based solvents (e.g., 2-MeTHF) to improve sustainability without compromising yield .
  • Biphasic systems : Use water/toluene mixtures to facilitate catalyst recovery .

Q. How can researchers address challenges in scaling up synthesis from lab to pilot scale?

  • Methodological Answer :
  • Process intensification : Implement continuous flow reactors to improve heat/mass transfer .
  • Quality by Design (QbD) : Define critical process parameters (CPPs) for regulatory compliance .

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